MFCD18318681

Description

This limitation precludes a definitive analysis of the compound itself. Instead, this article will focus on a comparative framework using structurally analogous compounds from the evidence, emphasizing methodologies and parameters critical for such comparisons. The examples provided below are derived from the evidence and illustrate key aspects of comparative chemical analysis.

Properties

IUPAC Name |

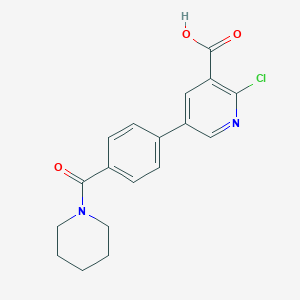

2-chloro-5-[4-(piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c19-16-15(18(23)24)10-14(11-20-16)12-4-6-13(7-5-12)17(22)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGWMAZHOFAIJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(N=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90688457 | |

| Record name | 2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261973-31-2 | |

| Record name | 2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18318681 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include continuous flow reactors, high-pressure systems, and advanced purification techniques to produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions: MFCD18318681 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with altered functional groups, enhanced stability, or improved biological activity.

Scientific Research Applications

MFCD18318681 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, including drug development and disease treatment. In industry, this compound is utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of MFCD18318681 involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several compounds with detailed properties and synthesis pathways, along with lists of structurally similar analogs. Below is a structured comparison of selected compounds and their analogs, focusing on molecular properties, bioactivity, and synthesis methods.

Table 1: Key Properties of Selected Compounds and Analogs

Structural and Functional Insights

Boron-Containing Aryl Compounds (e.g., CAS 1046861-20-4 ) :

- Similarity Drivers : Boronic acid groups enable Suzuki-Miyaura coupling reactions, critical in pharmaceutical intermediates. Analogs like (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87) share reactivity but differ in substituent positions, affecting electronic properties and coupling efficiency.

- Key Differences : Log Po/w values vary significantly (e.g., 2.15 vs. 0.78 for other boronic acids), impacting membrane permeability and drug-likeness .

Triazine Derivatives (e.g., CAS 918538-05-3 ): Bioactivity Profile: Triazine cores inhibit kinases, but chlorine substituents in analogs like 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine increase steric hindrance, reducing CYP enzyme inhibition (CYP inhibition: "No" in parent compound vs. "Yes" in some analogs) . Synthetic Challenges: Higher synthetic accessibility scores (e.g., 3.50) correlate with multi-step purifications, contrasting with greener methods used for brominated aromatics (e.g., CAS 1761-61-1 ).

Brominated Aromatics (e.g., CAS 1761-61-1 ) :

- Environmental Impact : A-FGO catalyst-based synthesis (green chemistry) reduces waste vs. traditional methods. Analogs with nitro groups show higher solubility (-2.47 Log S) but lower BBB permeability .

Pyrazolo-Pyrimidines (e.g., CAS 428854-24-4 ): Therapeutic Potential: Fluorine substitution enhances metabolic stability. Analogs with trifluoromethyl groups exhibit higher Log Po/w (3.10) but reduced solubility, highlighting a trade-off in drug design .

Table 2: Reaction Conditions for Selected Compounds

Critical Analysis of Comparison Metrics

- Lipophilicity (Log Po/w) : Boron-containing compounds (e.g., CAS 1046861-20-4) show higher variability in Log Po/w due to polar boronic acid groups, whereas halogenated aromatics (e.g., CAS 1761-61-1) exhibit moderate values ideal for CNS penetration .

- Synthetic Efficiency : Greener methods (e.g., A-FGO catalyst ) outperform transition-metal catalysis (e.g., Pd-based ) in sustainability but may limit substrate scope.

- Safety Profiles : Compounds with PAINS alerts (e.g., CAS 918538-05-3 ) require additional filtering in drug discovery, unlike "cleaner" analogs with PAINS = 0.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.